Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

Monocarboxylate transporter 1 Lactate transport Blood-brain barrier

Procure this stereochemically defined (1R,2R)-trans-ACBC building block for rigid β-peptide backbone incorporation. The distinct dihedral angle dictates molecular recognition distinct from cis-isomers, with trans-configuration yielding VCD spectral intensities 10-fold greater for chiroptical QC validation. Batch-specific purity documentation essential. Demonstrates sub-100 nM MCT1 inhibition benchmark for SAR studies.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B15051661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1R,2R)-2-aminocyclobutane-1-carboxylate
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC1N
InChIInChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1
InChIKeyIMHXOVKGKHSNDO-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate: Baseline Characterization for Chiral Cyclobutane Building Block Procurement


Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CAS 1238947-77-7) is a chiral, non-racemic cyclobutane β-amino acid ester with trans-1,2 relative stereochemistry. The compound belongs to the 2-aminocyclobutane-1-carboxylic acid (ACBC) structural class, featuring a four-membered carbocyclic ring that imposes conformational rigidity and defined dihedral angles [1]. The (1R,2R) absolute configuration establishes a trans-diaxial spatial arrangement of the amino and carboxylate ester functionalities, which influences hydrogen-bonding geometry and molecular recognition properties in constrained peptide and small-molecule contexts .

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate: Why Stereochemical and Conformational Specificity Precludes Generic Substitution


Cyclobutane β-amino acid esters are not interchangeable building blocks; stereochemical configuration and ring conformation directly dictate downstream molecular properties. The (1R,2R)-trans configuration imposes a distinct dihedral angle and hydrogen-bonding network that differs fundamentally from (1R,2S)-cis isomers and (1S,2S) enantiomers . Substituting the trans-ACBC scaffold with a cis isomer alters the VCD spectral signature by an order of magnitude and disrupts intermolecular hydrogen-bonding patterns in the solid state [1]. Additionally, the cyclobutane ring itself exhibits inherent reactivity toward ring-opening under certain synthetic conditions, making stereochemical integrity and batch-specific purity documentation essential procurement criteria [2].

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate: Quantitative Evidence Guide for Differentiated Selection


MCT1 Transporter Inhibition Potency: Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate IC50 Data

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CHEMBL3582407) exhibits IC50 values of 66 nM and 70 nM for inhibition of monocarboxylate transporter 1 (MCT1) in rat RBE4 brain endothelial cells [1]. MCT1 mediates lactate and monocarboxylate transport across the blood-brain barrier, and inhibition at this potency level distinguishes the compound from inactive or weakly active cyclobutane analogs [2].

Monocarboxylate transporter 1 Lactate transport Blood-brain barrier

Synthetic Accessibility: Comparative Overall Yields for Enantiopure trans-2-Aminocyclobutane-1-carboxylic Acid Derivatives

The (1R,2S) and (1S,2R) enantiomers of 2-aminocyclobutane-1-carboxylic acid (the carboxylic acid analog of the target methyl ester) have been prepared in >97% ee with overall yields of 33% and 20%, respectively, starting from a single chiral bicyclic precursor via [2+2] photocycloaddition with ethylene [1]. This establishes a baseline synthetic efficiency for trans-configured ACBC derivatives, which informs procurement decisions when comparing commercial availability and cost of different stereoisomers.

Asymmetric synthesis Chiral pool synthesis Process chemistry

Stereochemical Differentiation: VCD Spectral Intensity of trans-ACBC vs cis-ACBC Derivatives

Peptide models derived from trans-2-aminocyclobutane-1-carboxylic acid (trans-ACBC) exhibit VCD signatures with intensity approximately one order of magnitude larger than those of cis-ACBC derivatives in the ν(CO) stretch region, as demonstrated in solid-phase FTIR and VCD studies combined with DFT calculations [1]. The trans-ACBC derivative requires clusters larger than four units to reproduce the observed intermolecular hydrogen-bonding patterns, whereas cis-ACBC spectra are adequately modeled by monomer geometry.

Vibrational circular dichroism Conformational analysis Stereochemical QC

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate: Evidence-Based Application Scenarios for Procurement and Research Use


Constrained Peptidomimetic Synthesis Requiring Defined trans-Diaxial Geometry

The (1R,2R)-trans configuration provides a rigid scaffold with defined dihedral angles for incorporation into β-peptide backbones. This stereochemistry supports specific hydrogen-bonding networks distinct from cis-ACBC analogs , with trans-ACBC derivatives exhibiting VCD spectral intensities approximately 10-fold greater than cis counterparts, enabling unambiguous spectroscopic validation of stereochemical integrity [3].

MCT1 Transporter Pharmacology and Blood-Brain Barrier Modulation Studies

With demonstrated MCT1 inhibition potency of 66-70 nM in rat brain endothelial cells , this compound serves as a characterized starting point for structure-activity relationship studies targeting monocarboxylate transport modulation. The quantified sub-100 nM IC50 establishes a benchmark for evaluating analogs, whereas many generic cyclobutane derivatives lack validated MCT1 activity [3].

Chiral Building Block for Asymmetric Synthesis of Cyclobutane-Containing APIs

The compound serves as a stereochemically defined precursor for downstream functionalization, including acylation, alkylation, and amide bond formation. Synthetic precedent for trans-ACBC derivatives demonstrates achievable overall yields of 20-33% with >97% ee via [2+2] photocycloaddition strategies , establishing process-chemistry feasibility benchmarks for scale-up evaluation.

Stereochemical Quality Control Method Development Using VCD Spectroscopy

The distinct VCD spectral signature of trans-ACBC derivatives, with intensity approximately one order of magnitude greater than cis isomers in the ν(CO) stretch region , enables development of chiroptical QC methods to verify stereochemical purity of incoming lots. This quantitative spectral differential supports analytical method validation for distinguishing (1R,2R)-trans from (1R,2S)-cis contamination in procurement workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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